Enzyme Activation Potency: 20-Fold Increase in Alcohol Dehydrogenase Activity
In a direct structure-activity comparison, 4-chlorobutanamide (designated 4-chlorobutyramide) activated horse liver alcohol dehydrogenase 20-fold when incubated at 0.1 M for 24 hours at pH 8.0 and 25°C. This activation magnitude is significant and distinct from close analogs. The study established a clear rank order for the ω-halogenated carboxyamides series X(CH₂)ₙCONH₂, where activation potency depended on methylene chain length (n = 3 > 4 > 2) and halogen identity (Br > Cl) [1]. This specific data point demonstrates that 4-chlorobutanamide (n=3) resides at a unique inflection point in the SAR, providing a quantifiable activation profile not replicated by 3-chloropropionamide or 2-chloroacetamide, which exhibit markedly different (and sometimes inactivating) effects [1].
| Evidence Dimension | Fold-activation of Horse Liver Alcohol Dehydrogenase |
|---|---|
| Target Compound Data | 20-fold activation |
| Comparator Or Baseline | ω-halogenated carboxyamides with n=2 (e.g., 3-chloropropionamide) and n=4 (e.g., 5-chlorovaleramide); Br analogs; native untreated enzyme |
| Quantified Difference | Activation rank order: n=3 > n=4 > n=2. 4-Chlorobutanamide (n=3) exhibits the highest activation among chloro-substituted amides in this series. Br analogs showed even greater activation. |
| Conditions | 0.1 M compound, 24 hr incubation, pH 8.0, 25°C; Horse liver alcohol dehydrogenase assay. |
Why This Matters
For researchers investigating enzyme activation mechanisms or developing biochemical probes, this specific and quantifiable 20-fold activation distinguishes 4-chlorobutanamide from other chain-length variants that yield suboptimal or opposing effects.
- [1] Fries, R. W., Bohlken, D. P., Blakley, R. T., & Plapp, B. V. (1975). Activation of Liver Alcohol Dehydrogenases by Imidoesters Generated in Solution. Biochemistry, 14(23), 5233–5238. PMID: 172120. View Source
